4-Benzyloxyphenylacetic acid ethyl ester

Organic Synthesis Physical Chemistry Preparative Chromatography

4-Benzyloxyphenylacetic acid ethyl ester fills a critical niche as a protected synthetic intermediate. Unlike the free acid (mp 119-126°C) or methyl ester (mp 53°C), this ethyl ester exists as a low-melting solid (mp 29-31°C) that simplifies handling and purification while its ester group shields the carboxylic acid function during chemoselective reactions. Documented as a key building block in the enantioselective synthesis of (-)-norarmepavine, a tetrahydrobenzylisoquinoline alkaloid. The ester hydrolyzes cleanly to 4-benzyloxyphenylacetic acid when the free acid is needed. With a defined LogP of 3.37 and full spectroscopic characterization (NMR, IR), it also serves as an HPLC reference standard for monitoring benzyloxyphenylacetic acid derivatives in complex reaction mixtures. Purchasing this specific ethyl ester form ensures reproducible yields, avoids extra protection/deprotection steps, and maintains protocol fidelity.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 56441-69-1
Cat. No. B1585673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxyphenylacetic acid ethyl ester
CAS56441-69-1
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C17H18O3/c1-2-19-17(18)12-14-8-10-16(11-9-14)20-13-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3
InChIKeyMMKJGLKGTNSPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyloxyphenylacetic Acid Ethyl Ester (CAS 56441-69-1) for Advanced Intermediates and Research Applications


4-Benzyloxyphenylacetic acid ethyl ester (CAS 56441-69-1) is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol . It serves as a protected ester derivative of 4-benzyloxyphenylacetic acid (CAS 6547-53-1). This compound is utilized primarily as a protected synthetic intermediate, where its ethyl ester group functions as a carboxylic acid protecting group . The compound is also documented as a starting material or intermediate in multi-step organic syntheses, such as in the enantioselective preparation of tetrahydrobenzylisoquinoline alkaloids .

Why the Ethyl Ester of 4-Benzyloxyphenylacetic Acid Cannot Be Substituted with Its Free Acid or Methyl Ester


Substituting 4-benzyloxyphenylacetic acid ethyl ester with the corresponding free acid (4-benzyloxyphenylacetic acid) or the methyl ester analog is not straightforward due to critical differences in physical properties and reactivity. The ethyl ester exists as a low-melting solid or oil at room temperature (mp 29-31 °C) , whereas the free acid is a high-melting crystalline powder (mp 119-126 °C) and the methyl ester is an even higher-melting solid (mp 53 °C) . This significant variation in physical state and melting point necessitates different handling, purification, and formulation procedures. Critically, the ethyl ester group serves as a protective function for the carboxylic acid, enabling chemoselective reactions at other parts of the molecule that would be impossible with the free acid . Direct replacement with the methyl ester may alter reaction kinetics and yields in established protocols, while the free acid requires additional protection/deprotection steps that impact overall synthetic efficiency .

Quantitative Differentiation of 4-Benzyloxyphenylacetic Acid Ethyl Ester: Physical Properties and Synthetic Utility


Physical State and Melting Point Differentiation from Free Acid and Methyl Ester Analogs

The ethyl ester exists as a low-melting solid or oil (mp 29-31 °C) , whereas the corresponding free acid is a high-melting crystalline powder (mp 119-126 °C) . The methyl ester analog is an even higher-melting solid (mp 53 °C) . This lower melting point of the ethyl ester facilitates easier handling as a liquid for solution-phase chemistry and simplifies purification by column chromatography compared to the high-melting solids.

Organic Synthesis Physical Chemistry Preparative Chromatography

Documented Synthetic Yield in Alkylation Reaction

A validated synthetic procedure reports the preparation of 4-benzyloxyphenylacetic acid ethyl ester via alkylation of ethyl 4-hydroxyphenylacetate with benzyl bromide, achieving an 89% isolated yield after silica gel chromatography . This established protocol provides a reliable benchmark for researchers scaling up this intermediate.

Synthetic Methodology Reaction Optimization Process Chemistry

Boiling Point and Volatility Comparison with Methyl Ester

The ethyl ester exhibits a boiling point of 174 °C at 0.1 mmHg . The methyl ester analog has a predicted boiling point of 375.0±22.0 °C at atmospheric pressure . While not directly comparable due to different pressure conditions, the ethyl ester's volatility at reduced pressure provides a defined purification pathway via vacuum distillation, which is less feasible for the methyl ester due to its higher predicted boiling point and solid nature.

Separation Science Volatility Process Engineering

Chromatographic Mobility (LogP) as a Purity and Separation Metric

The calculated partition coefficient (LogP) for 4-benzyloxyphenylacetic acid ethyl ester is 3.37 . This value provides a reference for method development in reversed-phase HPLC and flash chromatography. The free acid has a different LogP, and the methyl ester likely exhibits a similar but distinct value, enabling differential separation of reaction mixtures where both ester and acid may be present.

Analytical Chemistry Chromatography Lipophilicity

Optimal Application Scenarios for 4-Benzyloxyphenylacetic Acid Ethyl Ester in Research and Development


Multi-Step Synthesis of Alkaloid Natural Products

The ethyl ester is documented as an intermediate in the multi-step, enantioselective synthesis of the tetrahydrobenzylisoquinoline alkaloid (-)-norarmepavine . The ethyl ester protecting group allows for subsequent selective transformations before final deprotection to the carboxylic acid or further derivatization. This application leverages the compound's role as a stable, protected building block in complex molecule construction.

Preparation of 4-Benzyloxyphenylacetic Acid Derivatives via Hydrolysis

The compound serves as a direct precursor to 4-benzyloxyphenylacetic acid through simple ester hydrolysis . This is particularly useful when the free acid is required but is more difficult to handle or purify in its solid form. The ethyl ester can be hydrolyzed in situ or as a final step, providing a cleaner route to the acid compared to direct use of the high-melting solid.

Chromatographic Method Development and Analytical Standard

With a defined LogP of 3.37 and available spectroscopic data (NMR, IR) , the ethyl ester is suitable as a reference standard for HPLC method development and for monitoring reactions involving benzyloxyphenylacetic acid derivatives. Its distinct chromatographic mobility aids in separating and quantifying this intermediate from its free acid and methyl ester analogs in complex reaction mixtures.

Protecting Group Strategy in Medicinal Chemistry

In medicinal chemistry campaigns, the ethyl ester is employed as a carboxylic acid protecting group during scaffold elaboration . The benzyloxy group remains intact, allowing for functionalization at other positions, followed by mild ester hydrolysis to unveil the free acid for subsequent coupling or salt formation. This strategy is essential when the carboxylic acid functionality would otherwise interfere with key synthetic steps.

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